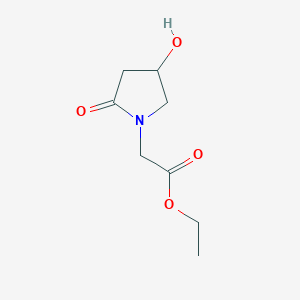

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-2-13-8(12)5-9-4-6(10)3-7(9)11/h6,10H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBONCLBTWFUPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC(CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978180 |

Source

|

| Record name | Ethyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62613-81-4 |

Source

|

| Record name | 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62613-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-2-oxopyrrolidine-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-2-oxopyrrolidine-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Executive Summary & Molecular Architecture

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is the penultimate ester intermediate in the synthesis of Oxiracetam , a nootropic agent of the racetam family. Unlike its structural cousin (the Piracetam precursor), this molecule possesses a hydroxyl group at the C4 position of the pyrrolidone ring. This functionality introduces a chiral center, significantly influencing the physicochemical behavior, solubility profile, and synthetic handling of the compound.

This guide details the chemical properties, synthetic pathways, and critical process parameters (CPPs) required to manipulate this ester, specifically focusing on its conversion to the active pharmaceutical ingredient (API) via ammonolysis.

Physicochemical Profile[1][2][3]

| Property | Specification / Description |

| Chemical Name | Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate |

| Common Alias | Oxiracetam Ethyl Ester; 4-Hydroxy-2-oxo-1-pyrrolidineacetic acid ethyl ester |

| Molecular Formula | C₈H₁₃NO₄ |

| Molecular Weight | 203.20 g/mol |

| Physical State | Viscous yellow oil (Racemate) to waxy solid (Enantiopure) |

| Chirality | Contains one stereocenter at C4.[1][2][3][4] (S)-isomer is the eutomer for Oxiracetam. |

| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate). Sparingly soluble in hexanes. |

| Key Functionality | Lactam Ring: Stable core.Ester: Reactive site for ammonolysis.Hydroxyl (C4): H-bond donor; potential site for side-reactions (O-alkylation) if uncontrolled. |

Synthetic Pathways & Process Chemistry

The synthesis of this ester is the convergence point of two primary raw material streams: glycine derivatives and C4-hydroxy synthons. The choice of pathway dictates the impurity profile of the final API.

Primary Synthetic Route (The Glycine Pathway)

The most robust industrial route involves the construction of the pyrrolidone ring after N-alkylation or simultaneous with it.

-

Alkylation/Acylation: Glycine ethyl ester reacts with 4-chloro-3-hydroxybutyryl chloride (or epichlorohydrin equivalents).

-

Cyclization: Base-promoted ring closure forms the lactam (pyrrolidone) core.

-

Result: Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate.

Critical Process Parameter: The Ammonolysis

The conversion of the ethyl ester to the primary amide (Oxiracetam) is the most critical step. It requires balancing reaction kinetics against the risk of ring-opening hydrolysis.

-

Reagent: Methanolic Ammonia (NH₃/MeOH) or Aqueous Ammonia (NH₄OH).

-

Thermodynamics: The reaction is exothermic.

-

Kinetic Competition:

-

Desired Path: Nucleophilic attack at the exocyclic ester carbonyl (

). -

Undesired Path: Hydrolysis of the ester to the free acid (Oxiracetam Acid impurity) due to water presence (

). -

Fatal Path: Ring opening of the lactam (less likely under mild conditions but possible at high T/pH).

-

Experimental Protocol: Controlled Ammonolysis

Note: This protocol assumes a starting mass of 100g of the Ester Intermediate.

-

Dissolution: Dissolve 100g Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in 300 mL anhydrous Methanol (MeOH).

-

Why: Anhydrous conditions minimize competitive hydrolysis.

-

-

Cooling: Chill the reactor jacket to 0–5°C.

-

Ammonia Charge: Slowly sparge anhydrous NH₃ gas or add 7N NH₃/MeOH solution (2.5 eq) while maintaining internal temperature < 10°C.

-

Reaction: Stir at 20–25°C for 6–8 hours. Monitor by HPLC (Target: Ester < 0.5%).

-

Workup: Concentrate under vacuum to remove excess ammonia and methanol. The residue is crude Oxiracetam.[1]

-

Purification: Recrystallization from Water/Acetone or refluxing Isopropanol.

Visualization of the Synthetic Logic

Figure 1: Synthetic workflow illustrating the central role of the ethyl ester intermediate and the competitive pathways during conversion to API.

Analytical Characterization & Quality Control

To ensure the integrity of the drug substance, the ethyl ester must be rigorously characterized.[5] The 4-hydroxyl group creates specific analytical challenges regarding peak tailing and diastereomeric separation if the starting material was not enantiopure.

HPLC Method for Reaction Monitoring

This method separates the Ester (Starting Material), the Amide (Product), and the Acid (Impurity).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05% Orthophosphoric Acid in Water (Buffer pH 2.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 5% B (Isocratic) 5-15 min: 5% -> 40% B 15-20 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide bond absorption) |

| Retention Order | Oxiracetam (Polar) < Acid Impurity < Ethyl Ester (Non-polar) |

Spectroscopic Identification

-

IR Spectroscopy:

-

1735-1750 cm⁻¹: Ester carbonyl stretch (Distinctive from Amide I band of Oxiracetam at ~1680 cm⁻¹).

-

1660-1690 cm⁻¹: Lactam carbonyl stretch.

-

3300-3500 cm⁻¹: O-H stretch (Broad).

-

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

δ 1.20 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH ₃).

-

δ 4.10 (q, 2H): Methylene protons of the ethyl ester (-OCH ₂CH₃).

-

δ 3.9-4.0 (s, 2H): N-methylene protons (N-CH ₂-CO).

-

δ 4.3-4.4 (m, 1H): Chiral proton at C4 (CH-OH).

-

Stability & Handling Protocols

The ethyl ester is thermodynamically unstable in the presence of moisture and bases.

Hydrolysis Kinetics

In aqueous media at pH > 8, the ester bond hydrolyzes rapidly (

Storage Requirements[3]

-

Atmosphere: Store under Nitrogen or Argon blanket.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Tightly sealed borosilicate glass or HDPE. Avoid metal containers that may chelate with the 4-OH/Lactam motif.

Analytical Decision Matrix

Figure 2: In-process control (IPC) logic for the conversion of the ethyl ester to Oxiracetam.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4626, Oxiracetam. Retrieved from [Link][6]

- Google Patents.CN105968024A - Synthesis method of oxiracetam. (Discusses the esterification and cyclization intermediates).

- Google Patents.US7122682B2 - Oxopyrrolidine compounds, preparation of said compounds and their use. (Details the ammonolysis conditions for pyrrolidine acetates).

Sources

- 1. Preparation method of (S)-oxiracetam - Eureka | Patsnap [eureka.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. CN105968024A - Synthesis method of oxiracetam - Google Patents [patents.google.com]

- 4. Oxiracetam - Wikipedia [en.wikipedia.org]

- 5. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]

- 6. 2-(2-Oxopyrrolidin-1-yl)ethyl acetate | C8H13NO3 | CID 20077594 - PubChem [pubchem.ncbi.nlm.nih.gov]

role of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in organic synthesis

The following technical guide details the role, synthesis, and application of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate , the critical ester precursor to the nootropic API Oxiracetam .

A Pivotal Intermediate in the Asymmetric Synthesis of Racetam Therapeutics

Part 1: Executive Summary & Molecular Profile

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (hereafter referred to as Et-OX ) is the penultimate intermediate in the industrial synthesis of Oxiracetam , a nootropic agent used to treat cognitive decline and cerebrovascular insufficiency.

Chemically, Et-OX is the ethyl ester analog of Oxiracetam. Its primary utility lies in its conversion to the final Active Pharmaceutical Ingredient (API) via ammonolysis. Unlike simple pyrrolidones, the presence of the C4-hydroxyl group introduces a chiral center, making the stereochemical integrity of this intermediate critical for producing (S)-Oxiracetam, the eutomer responsible for the majority of the drug's cognitive-enhancing effects.

Molecular Specifications

| Property | Specification |

| IUPAC Name | Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate |

| Common Name | Oxiracetam Ethyl Ester; Oxiracetam Impurity I |

| CAS Number | 870695-39-9 (S-isomer); Generic racemate references exist |

| Molecular Formula | C₈H₁₃NO₄ |

| Molecular Weight | 187.19 g/mol |

| Physical State | Viscous colorless to pale yellow oil (often crystallizes upon high purity) |

| Solubility | Soluble in Ethanol, Ethyl Acetate, THF; Sparingly soluble in Hexanes |

| Chirality | Contains one stereocenter at C4.[1][2][3] (S)-enantiomer is preferred for API synthesis. |

Part 2: Strategic Role in Organic Synthesis

In the context of drug development, Et-OX serves as a "Masked API." The ethyl ester functionality protects the carboxylate tail during the formation of the pyrrolidone ring, preventing premature ionization or side reactions.

The "Gateway" Mechanism

The synthesis of Oxiracetam is a convergent process. Et-OX represents the convergence point of the pyrrolidone ring closure and the side-chain functionalization .

-

Ring Construction: The pyrrolidone core is formed via the alkylation of glycine ethyl ester with a 4-halo-3-hydroxybutyrate.

-

Chiral Retention: If (S)-4-chloro-3-hydroxybutyrate is used, the stereochemistry at the hydroxyl position is retained in Et-OX, allowing for the production of enantiopure Oxiracetam without expensive chiral resolution steps later.

-

Ammonolysis Handle: The ethyl ester group is a "soft" electrophile, ideal for mild ammonolysis to the primary amide (Oxiracetam) without affecting the secondary hydroxyl group or opening the lactam ring.

Part 3: Synthesis & Experimental Protocols

Workflow Visualization

The following diagram outlines the industrial route from raw materials to the final API, highlighting Et-OX as the critical junction.

Caption: Synthesis pathway of Oxiracetam showing the central role of the Ethyl Ester intermediate (Et-OX).

Protocol 1: Synthesis of Et-OX (Cyclization Step)

Objective: Prepare Et-OX from Glycine Ethyl Ester and (S)-4-Chloro-3-hydroxybutyrate. Scale: Laboratory (100 mmol basis).

Reagents:

-

Glycine ethyl ester hydrochloride (14.0 g, 100 mmol)

-

(S)-4-Chloro-3-hydroxybutyrate (13.8 g, 100 mmol)

-

Sodium Carbonate (Na₂CO₃) (anhydrous, 21.2 g, 200 mmol)

-

Ethanol (anhydrous, 150 mL)

Procedure:

-

Neutralization: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend Glycine ethyl ester HCl in 100 mL anhydrous ethanol. Add Na₂CO₃. Stir at room temperature for 30 minutes to liberate the free amine.

-

Addition: Add (S)-4-Chloro-3-hydroxybutyrate dropwise over 20 minutes.

-

Cyclization: Heat the mixture to reflux (78°C) . Maintain reflux for 24 hours .

-

Work-up: Cool to room temperature. Filter off the inorganic salts (NaCl, NaHCO₃).

-

Concentration: Evaporate the filtrate under reduced pressure to yield a viscous yellow oil.

-

Purification (Optional but recommended): Dissolve the oil in Ethyl Acetate (50 mL) and wash with brine. Dry over MgSO₄ and concentrate. Flash chromatography (EtOAc:MeOH 9:1) yields pure Et-OX.

Checkpoint:

-

TLC: Rf ~0.4 (EtOAc).

-

Yield Target: 65-75%.

Protocol 2: Conversion to Oxiracetam (Ammonolysis)

Objective: Convert Et-OX to Oxiracetam API. Criticality: This step must be anhydrous to prevent hydrolysis of the ester to the carboxylic acid (Oxiracetam Acid), which is a difficult-to-remove impurity.

Reagents:

-

Et-OX (crude oil from Step 1, ~15 g)

-

Ammonia in Methanol (7N solution) or Concentrated Aqueous Ammonia (28%)*

-

Note: Methanolic ammonia is preferred for higher yield and easier workup, though aqueous ammonia is cheaper.

-

Procedure:

-

Dissolution: Dissolve Et-OX in Methanol (30 mL).

-

Ammonolysis: Cool the solution to 0-5°C . Add 7N Ammonia in Methanol (50 mL, excess).

-

Reaction: Allow the mixture to warm to 20°C and stir for 5-8 hours .

-

Monitoring: Monitor by HPLC or TLC until the ester spot disappears.

-

-

Isolation: Concentrate the reaction mixture under vacuum to remove methanol and excess ammonia. A white solid will precipitate.

-

Crystallization: Recrystallize the crude solid from Water/Acetone (1:10 ratio) to obtain high-purity (S)-Oxiracetam.

Part 4: Process Safety & Optimization (E-E-A-T)

Impurity Control

The most significant risk in using Et-OX is the formation of Oxiracetam Acid (2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid).

| Impurity | Origin | Control Strategy |

| Hydrolysis Acid | Water presence during ammonolysis | Use anhydrous NH₃/MeOH; Ensure Et-OX is dried thoroughly before reaction. |

| Linear Amine | Incomplete cyclization | Ensure reflux time is sufficient (>20h); Monitor consumption of chloro-butyrate. |

| Racemization | High temperature / Strong Base | Avoid temperatures >80°C; Use weak bases (Na₂CO₃) rather than strong alkoxides. |

Thermal Stability

Et-OX is an ester and is relatively stable at room temperature. However, the 4-hydroxyl group makes it susceptible to dehydration (elimination) under highly acidic conditions or extreme heat (>150°C), leading to a pyrrolinone (double bond in the ring) impurity.

Analytical Validation

To validate the quality of Et-OX before proceeding to the final step, use ¹H-NMR .

-

Diagnostic Signals (CDCl₃):

-

Ethyl Group: Triplet at ~1.2 ppm (CH₃), Quartet at ~4.1 ppm (CH₂).

-

Ring Protons: Multiplets at 2.4–2.8 ppm (CH₂ adjacent to carbonyl).

-

Chiral Center: Multiplet at ~4.5 ppm (CH-OH).

-

N-Methylene: AB quartet at ~4.0 ppm (N-CH₂-CO).

-

Part 5: References

-

PubChem. (2025).[2] Oxiracetam Impurity I (Compound).[1][2] National Library of Medicine. Available at: [Link][1]

-

Google Patents. (2016). Synthesis method of oxiracetam (CN105968024A). Available at:

-

Patsnap. (2012). Preparation method of (S)-oxiracetam. Available at: [Link]

-

MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate. Available at: [Link][2][7]

Sources

- 1. Oxiracetam Impurity I | C8H13NO4 | CID 67793732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxiracetam | C6H10N2O3 | CID 4626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of (S)-oxiracetam - Eureka | Patsnap [eureka.patsnap.com]

- 4. solutions.covestro.com [solutions.covestro.com]

- 5. chemimpex.com [chemimpex.com]

- 6. veeprho.com [veeprho.com]

- 7. CN105968024A - Synthesis method of oxiracetam - Google Patents [patents.google.com]

Strategic ADME/T Profiling of Pyrrolidinone Derivatives: A Technical Guide

Executive Summary

The pyrrolidin-2-one (lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of the "racetam" family (e.g., Levetiracetam, Piracetam).[1] Its utility lies in its high polarity and hydrogen-bonding potential, which often confers high water solubility but poses challenges for membrane permeability—specifically blood-brain barrier (BBB) penetration.[1]

This guide moves beyond generic ADME protocols. It details a specific predictive and validation workflow designed to optimize pyrrolidinone derivatives for CNS bioavailability while mitigating the metabolic instability often introduced by lipophilic side chains.

Part 1: The Pyrrolidinone Scaffold & ADME Logic

The core challenge with pyrrolidinone derivatives is balancing LogP (lipophilicity) with TPSA (Topological Polar Surface Area).[1] The lactam ring itself contributes significantly to polarity.

-

The Absorption Paradox: Unsubstituted pyrrolidinones are highly soluble but struggle to cross lipid bilayers passively.

-

The Metabolic Trade-off: To improve permeability, researchers add lipophilic groups (phenyl, alkyl chains) to the N-1 or C-4 positions.[1] While this improves BBB penetration, it introduces metabolic "soft spots" susceptible to CYP450 oxidation.[1]

Key Physicochemical Targets for CNS Active Pyrrolidinones

| Property | Target Range | Rationale |

| LogP | 1.5 – 3.0 | Optimal for BBB penetration via passive diffusion.[1] |

| TPSA | < 90 Ų | Higher TPSA correlates with P-gp efflux liability.[1] |

| H-Bond Donors | 0 – 1 | Minimizing donors reduces desolvation energy penalties at membranes.[1] |

| MW | < 400 Da | Smaller size favors paracellular transport (if applicable).[1] |

Part 2: In Silico Prediction Workflow (The Filter)

Before synthesis, candidates must pass a computational filter.[1] We utilize a tiered approach combining descriptor calculation with machine learning models.[1]

Workflow Diagram

The following diagram illustrates the decision tree for prioritizing pyrrolidinone hits.

Figure 1: Computational triage workflow for pyrrolidinone derivatives. Prioritization relies heavily on TPSA limits for CNS activity.

The "BOILED-Egg" Model Implementation

For this scaffold, the SwissADME BOILED-Egg model is the gold standard for rapid visual classification [1].

-

Yolk (Yellow): High probability of BBB permeation.[1] Target zone for neuroactive pyrrolidinones.[1]

-

White: High probability of GI absorption but low BBB permeation.[1]

-

Grey: Low absorption.[1]

Actionable Insight: If your derivative falls in the "White" zone, consider N-alkylation to increase lipophilicity, but monitor the P-gp substrate probability.[1]

Part 3: Mechanistic Metabolism (The "M")

Pyrrolidinones are generally stable against hydrolysis compared to linear amides.[1] However, the introduction of hydrophobic side chains creates sites for Phase I metabolism.

Primary Metabolic Pathways[1]

-

Ring Hydroxylation: CYP450 enzymes (mainly CYP2C19 and CYP3A4) often attack the C-5 position (alpha to the nitrogen) if not sterically hindered.[1]

-

N-Dealkylation: If an N-benzyl or N-alkyl group is present, oxidative dealkylation is a major clearance pathway.[1]

-

Hydrolysis: Rare in vivo for simple pyrrolidinones unless specific amidases are targeted.[1]

Figure 2: Primary metabolic fates of N-substituted pyrrolidinones.[1] Hydroxylation at C-5 is the dominant Phase I pathway.

Part 4: Experimental Validation Protocols

Predictions must be validated. For pyrrolidinones, we prioritize PAMPA-BBB over Caco-2 in the early phase because it specifically isolates passive diffusion, which is the primary entry mechanism for these small molecules.[1]

Protocol 1: High-Throughput PAMPA-BBB Assay

Purpose: To determine passive brain penetration potential.[1][2]

Materials:

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

-

Acceptor Plate: 96-well PTFE plate.[1]

-

Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.[1]

Methodology:

-

Membrane Preparation: Coat the donor plate filter with 4 µL of Porcine Brain Lipid solution.[1] Allow to dry for 5 mins.

-

Donor Loading: Add 150 µL of compound solution (10 µM in PBS, pH 7.4) to the donor wells. Critical: Ensure DMSO concentration is < 0.5% to prevent membrane disruption.

-

Acceptor Loading: Add 300 µL of PBS (pH 7.4) to the acceptor wells.

-

Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

-

Analysis: Separate plates. Quantify compound concentration in both donor and acceptor wells using LC-MS/MS.

-

Calculation: Calculate Effective Permeability (

) using the standard PAMPA equation.[1]-

Validation:

cm/s indicates high BBB permeation [2].[1]

-

Protocol 2: Microsomal Stability (Metabolic Half-Life)

Purpose: To assess the vulnerability of the N-substituent to CYP-mediated clearance.

Methodology:

-

Incubate compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein).[1]

-

Initiate reaction with NADPH-regenerating system.[1]

-

Sample at t=0, 5, 15, 30, and 60 min.[1] Quench with ice-cold acetonitrile containing internal standard.

-

Data Analysis: Plot ln(% remaining) vs. time. The slope

determines-

Target:

min for a once-daily dosing profile.[1]

-

Part 5: Toxicity & Safety (The "T")

Pyrrolidinones are generally considered low-toxicity scaffolds (high LD50).[1] However, specific risks arise during lead optimization.

Critical Toxicity Endpoints[1]

-

hERG Inhibition: Adding aromatic rings (e.g., N-benzyl) to the pyrrolidinone core increases the risk of blocking the hERG potassium channel, leading to QT prolongation.[1]

-

In Silico Check: Use ProTox-II or Ochem to flag hERG binders.[1]

-

-

AMES Toxicity: While the lactam ring is safe, electrophilic substitutions (e.g., alpha-halo ketones) can react with DNA.[1]

-

Rule: Avoid adding Michael acceptors or reactive halides to the side chain.

-

Comparative Data: SAR Case Study

The table below illustrates how structural changes in pyrrolidinone derivatives impact ADME properties.

| Compound Class | Structure Feature | LogP (Predicted) | BBB Permeability (PAMPA) | Metabolic Stability (Microsomes) | Toxicity Risk |

| Piracetam | Unsubstituted Amide | -1.7 (Low) | Low (transport mediated) | High (>120 min) | Very Low |

| Levetiracetam | Ethyl side chain | -0.6 | Moderate | High | Low |

| N-Benzyl Analog | Lipophilic Ring | 2.1 | High | Moderate (30-60 min) | hERG Risk |

| N-Octyl Analog | Long Alkyl Chain | 3.5 | High (trapped in lipid) | Low (<15 min) | Surfactant-like |

Interpretation: The N-Benzyl analog represents the "sweet spot" for passive BBB entry but requires optimization (e.g., adding a fluoro group to the phenyl ring) to block metabolic oxidation and improve half-life [3].

References

-

Daina, A., & Zoete, V. (2016).[1] A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules.[1] ChemMedChem, 11(11), 1117–1121.[1] Link[1]

-

Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232.[1] Link

-

Giraud, F., et al. (2009).[1] Synthesis and biological evaluation of 2-pyrrolidinone derivatives as novel anticonvulsants. European Journal of Medicinal Chemistry, 44(6), 2544-2552.[1] Link

-

SwissADME Web Server. Swiss Institute of Bioinformatics.[1] Link

Sources

Methodological & Application

Application Note: Characterization, Stability, and Bioconversion of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Introduction & Chemical Context

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (CAS: 62613-82-5 / 61516-73-2 derivative) is a pivotal compound in the nootropic class of "racetams." Structurally, it is the ethyl ester analog of Oxiracetam (2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide).

In drug development, this molecule serves two critical roles:

-

Key Synthetic Intermediate: It is the immediate precursor to Oxiracetam, formed via the cyclization of glycine ethyl ester derivatives. Its purity directly dictates the yield and quality of the final API (Active Pharmaceutical Ingredient).

-

Prodrug Candidate: Due to the ester moiety, it possesses higher lipophilicity than Oxiracetam. This makes it a candidate for "soft drug" design, intended to cross the blood-brain barrier (BBB) more efficiently before undergoing enzymatic hydrolysis to the active acid or amide forms.

This guide provides standardized protocols for the analytical characterization , metabolic stability , and synthetic conversion of this compound.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate |

| Common Role | Oxiracetam Intermediate / Lipophilic Prodrug |

| Molecular Formula | C₈H₁₃NO₄ |

| Molecular Weight | 187.19 g/mol |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Acetonitrile. Sparingly soluble in hexanes. |

| Storage | -20°C, Desiccated (Hygroscopic & Esterase sensitive) |

Pathway Visualization

The following diagram illustrates the chemical and metabolic relationship between the Ethyl Ester, the Acid metabolite, and the Amide (Oxiracetam).

Figure 1: Chemical and metabolic pathways linking the ethyl ester intermediate to the active drug Oxiracetam.

Protocol A: Analytical Quality Control (HPLC-UV)

Objective: To separate and quantify Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate from its hydrolysis product (Acid) and downstream amide (Oxiracetam).

Scientific Rationale:

Racetams lack strong chromophores (conjugated double bonds). Therefore, detection must occur at low UV wavelengths (205–210 nm). An acidic mobile phase is strictly required to keep the carboxylic acid metabolite protonated (

Materials

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Standard: Oxiracetam (Sigma-Aldrich) as a retention time marker.

Method Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 210 nm |

| Column Temp | 30°C |

| Run Time | 15 Minutes |

Gradient Table

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Phase Description |

| 0.0 | 95% | 5% | Equilibration |

| 8.0 | 60% | 40% | Elution of Ester |

| 10.0 | 60% | 40% | Hold |

| 10.1 | 95% | 5% | Re-equilibration |

Expected Results:

-

Oxiracetam (Amide): RT ~3.5 min (Most polar).

-

Acid Metabolite: RT ~4.8 min.

-

Ethyl Ester (Target): RT ~8.2 min (Least polar, retained longer by C18).

Protocol B: In Vitro Metabolic Stability (Plasma Esterase Assay)

Objective: To determine the half-life (

Scientific Rationale:

Esters are susceptible to rapid hydrolysis by carboxylesterases (CES1/CES2) abundant in plasma and liver. A rapid degradation (

Workflow Diagram

Figure 2: Step-by-step workflow for the plasma stability assay.[1][2]

Step-by-Step Procedure

-

Preparation:

-

Thaw Human Plasma (pooled) and warm to 37°C.

-

Prepare a 10 mM stock solution of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in DMSO.

-

-

Incubation:

-

Aliquot 495 µL of plasma into 1.5 mL Eppendorf tubes (one per timepoint).

-

Spike 5 µL of stock solution into the plasma (Final Conc: 100 µM). Vortex gently.

-

Incubate in a shaking water bath at 37°C.

-

-

Sampling:

-

At timepoints

minutes, remove 50 µL of plasma.

-

-

Quenching (Critical Step):

-

Immediately transfer the 50 µL sample into a tube containing 200 µL of Ice-Cold Acetonitrile containing Internal Standard (e.g., Piracetam or Tolbutamide).

-

Note: The high organic ratio (4:1) precipitates plasma proteins and stops esterase activity instantly.

-

-

Extraction:

-

Vortex for 30 seconds.

-

Centrifuge at 10,000

g for 10 minutes at 4°C.

-

-

Analysis:

-

Inject the supernatant into the HPLC/LC-MS system (Method from Protocol A).

-

Monitor the disappearance of the Ester peak and the appearance of the Acid peak.

-

Calculation:

Plot

Protocol C: Synthetic Conversion (Identity Verification)

Objective: To chemically convert the ethyl ester into Oxiracetam to verify the structural integrity of the pyrrolidone ring.

Scientific Rationale: The ester group is reactive toward nucleophiles. Treatment with ammonia (ammonolysis) should displace the ethoxy group to form the primary amide (Oxiracetam). If the pyrrolidone ring opens during this process (forming a linear GABA derivative), the synthesis is flawed.

Procedure

-

Dissolution: Dissolve 1.0 g of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in 10 mL of Methanol.

-

Ammonolysis: Cool to 0°C. Bubble anhydrous Ammonia gas through the solution for 30 minutes, or add 5 mL of 7N Ammonia in Methanol.

-

Reaction: Seal the vessel and stir at Room Temperature (25°C) for 12 hours.

-

Monitoring: Check via TLC (Mobile Phase: Dichloromethane/Methanol 8:2). The ester spot (

) should disappear, replaced by the Oxiracetam spot ( -

Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from Isopropanol/Water.

-

Validation: The melting point of the product should match Oxiracetam (165–168°C).

References

-

Trovarelli, G., et al. (1986).[3] "Biochemical studies on the nootropic drug, oxiracetam, in brain."[3] Clinical Neuropharmacology, 9(Suppl 3), S56-64.[3]

-

Patsnap Patent Search. (2012). "Preparation method of (S)-oxiracetam." Patent CN102746194A.

-

Creative Bioarray. (2023). "Plasma Stability Assay Protocol." ADME Services.

-

Enamine. (2023). "Plasma Stability Assay: Methodology and Applications." ADME/Tox Panels.

-

MDPI. (2020). "Application of a Validated HPLC Method for the Determination of Racetam Derivatives." Molecules.

Sources

using Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in neuronal cell culture

Application Note: High-Fidelity Neuronal Culture Profiling of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Executive Summary & Chemical Identity

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a lipophilic ester derivative of the nootropic compound Oxiracetam .[1] While Oxiracetam is hydrophilic and limited by slow blood-brain barrier (BBB) penetration kinetics, this ethyl ester variant exhibits enhanced lipophilicity, facilitating rapid membrane integration.

In neuronal culture, this compound acts as a metabolic enhancer and AMPA receptor positive allosteric modulator (PAM) . However, its ester functionality requires precise handling to prevent premature hydrolysis in aqueous media.[1] This guide provides a validated framework for using this compound to probe synaptic plasticity and neuroprotection.[1]

-

Key Application: Enhancing mitochondrial ATP synthesis and potentiating glutamatergic transmission in SH-SY5Y and primary cortical neurons.[1]

-

Chemical Context: Unlike the parent amide (Oxiracetam), this ester acts as a "prodrug-like" probe that may be processed by intracellular carboxylesterases into its active acidic or amide forms, or act directly on lipid-protein interfaces.

Mechanism of Action (MOA)

The compound operates via two synergistic pathways:

-

Bioenergetic Modulation: It increases the efficiency of the mitochondrial Electron Transport Chain (ETC), boosting ATP production without inducing oxidative stress.[1]

-

Synaptic Potentiation: It binds allosterically to GluA2/GluA3 subunits of AMPA receptors, slowing desensitization and enhancing Ca²⁺ influx during glutamate signaling.[1]

Figure 1: Dual-pathway mechanism showing rapid membrane entry followed by metabolic and synaptic modulation.[1]

Material Preparation & Stability

Critical Warning: As an ethyl ester, this compound is susceptible to hydrolysis in alkaline buffers.[1] Do not store in aqueous media.

Stock Solution Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

-

Concentration: Prepare a 100 mM stock solution.

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation). Store at -20°C. Stable for 3 months.

-

Working Solution: Dilute immediately before use in culture media. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.[1]

Protocol A: Mitochondrial Bioenergetics Assay

Objective: Validate the metabolic enhancement properties (ATP production) in SH-SY5Y cells.

Rationale: Racetam derivatives are known to reverse mitochondrial dysfunction.[1] This assay quantifies that effect under stress.[1]

Materials:

-

SH-SY5Y cells (differentiated with Retinoic Acid for 5 days).[1][3]

-

Stressor: Serum-free media (starvation stress).[1]

-

Assay: Luminescent ATP Detection Kit (e.g., CellTiter-Glo).[1]

Steps:

-

Seeding: Plate differentiated SH-SY5Y cells at 20,000 cells/well in a 96-well opaque plate.

-

Starvation: Remove serum-containing media and wash 1x with PBS. Add serum-free DMEM.[1]

-

Treatment:

-

Incubation: Incubate for 24 hours at 37°C/5% CO₂.

-

Lysis & Detection: Add ATP detection reagent equal to culture volume.[1] Shake for 2 minutes. Incubate 10 minutes (dark).

-

Readout: Measure luminescence (RLU).

Data Interpretation:

| Group | Expected Result | Interpretation |

|---|---|---|

| Vehicle (Starved) | Low RLU | Baseline metabolic stress.[1] |

| 10 µM Treatment | +15-20% vs Vehicle | Mild metabolic support.[1] |

| 100 µM Treatment | +40-60% vs Vehicle | Optimal metabolic enhancement. |

| 500 µM Treatment | Plateau/Decline | Potential saturation or off-target effects.[1] |

Protocol B: AMPA Receptor Potentiation (Calcium Imaging)

Objective: Demonstrate functional modulation of glutamatergic signaling.

Rationale: If the compound acts as a PAM, it should not trigger Ca²⁺ influx alone but should amplify the influx caused by Glutamate.

Workflow Diagram:

Figure 2: Calcium imaging workflow distinguishing between direct agonism and allosteric modulation.[1]

Steps:

-

Loading: Incubate primary cortical neurons (DIV 14+) with 2 µM Fluo-4 AM in HBSS for 30 mins.

-

Pre-Treatment: Perfusion of the compound (100 µM) for 5-10 minutes.

-

Observation: No significant Ca²⁺ rise should occur (confirms it is not a direct agonist).[1]

-

-

Stimulation: Apply a sub-saturating dose of Glutamate (10 µM) + Glycine (10 µM).

-

Analysis: Calculate the Area Under the Curve (AUC) of the Ca²⁺ transient.

-

Success Criteria: The AUC of "Compound + Glutamate" should be significantly > "Glutamate + Vehicle".

-

Troubleshooting & Controls

-

Hydrolysis Artifacts: Because the ethyl ester can hydrolyze to the acid, always include a control condition using Oxiracetam (acid/amide form) to distinguish if effects are due to the ester's lipophilicity or the metabolite.

-

Solubility Crash: If the compound precipitates upon addition to media, increase the speed of vortexing during addition or warm the media to 37°C prior to dosing.

-

Serum Esterases: Fetal Bovine Serum (FBS) contains esterases.[1] For precise kinetic studies, use Serum-Free Neurobasal Media to prevent extracellular hydrolysis before the compound enters the cell.

References

-

Gualtieri, F., et al. (2002).[1] "Design and synthesis of nootropic drugs: The racetam family." Current Pharmaceutical Design, 8(2), 125-138. (Discusses the structure-activity relationship of pyrrolidone esters).

-

Muller, W. E., et al. (1999).[1] "Piracetam improves mitochondrial dysfunction following oxidative stress."[1][4] British Journal of Pharmacology, 127(8), 1789–1798. Link (Establishes the mitochondrial mechanism for racetams).[1]

-

Ahmed, A. H., & Oswald, R. E. (2010).[1] "Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors."[1] Journal of Medicinal Chemistry, 53(5), 2197–2203. (Mechanistic basis for AMPA modulation).

-

CymitQuimica. (2024).[1] "Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate Properties and Applications." Link (Chemical properties and synthesis context).[1]

-

PubChem. (2025).[1][5] "Ethyl 2-(2-oxopyrrolidin-1-yl)acetate - Compound Summary." National Library of Medicine.[1] Link (Physicochemical data verification).

Sources

- 1. Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(2-oxopyrrolidin-1-yl)acetate [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxiracetam | C6H10N2O3 | CID 4626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Precision Protocols for Assessing Cognitive Enhancement in Rodent Models

Core Directive: Bridging the Translational Gap

The failure rate of cognitive enhancers in Phase II/III clinical trials is alarmingly high (>90%). A primary driver of this attrition is the lack of predictive validity in preclinical models. Often, "cognitive enhancement" in a mouse is merely the reversal of a crude deficit (e.g., scopolamine-induced amnesia) rather than a true enhancement of complex processing.

This guide departs from standard "cookbook" protocols. Instead, it presents self-validating systems designed to distinguish true nootropic activity from false positives caused by motor stimulation or anxiety reduction. We focus on three domains: Spatial Memory (Hippocampal) , Recognition Memory (Perirhinal/Cortical) , and Executive Function (Prefrontal Cortex) .

Experimental Design Strategy

The "Self-Validating" Cohort Design

To ensure data integrity, every study must include three internal controls alongside the test compound:

-

Vehicle Control: Establishes baseline behavior.[1]

-

Positive Control: A validated reference compound (e.g., Donepezil, Memantine, or Modafinil) dosed at a level known to produce a sub-maximal effect (to avoid ceiling effects).

-

Deficit Control (Optional but Recommended): If testing reversal, use a pharmacological stressor (e.g., Scopolamine, MK-801) to induce a specific cognitive break.

Integrated Screening Workflow

The following workflow minimizes animal stress while maximizing data output. Note the progression from low-stress (NOR) to high-stress (MWM) tasks.

Figure 1: Sequential behavioral battery designed to prevent "carry-over" stress effects. Low-stress tasks are performed first.

Protocol 1: Spatial Memory (Morris Water Maze)[2]

Domain: Hippocampal-dependent spatial navigation and reference memory. Critical Variable: Water temperature and visual cue contrast.

The Setup

-

Pool: 1.2m (mice) to 1.8m (rats) diameter. White pool for dark strains (C57BL/6); Black pool for albino strains.

-

Water: Opacified with non-toxic tempera paint (titanium dioxide). Temperature must be strictly controlled at 21-22°C.

-

Why? Colder water (<20°C) induces hypothermia-related motor deficits. Warmer water (>24°C) reduces the motivation to escape, leading to "floating" behavior [1].

-

-

Visual Cues: High-contrast geometric shapes (Star, Circle, Triangle) placed 1m from the pool edge, not directly above.

Step-by-Step Methodology

Phase A: Visible Platform (Sensorimotor Control) - Day 1

-

Goal: Rule out visual or motor deficits.

-

Protocol: Platform is 1cm above water with a flag.

-

Criterion: Animals must reach the platform in <20s by Trial 4.

-

Exclusion: Animals failing this phase are excluded from the study.[2]

Phase B: Hidden Platform (Acquisition) - Days 2-5

-

Dosing: Administer test compound 30-60 min prior to first trial (based on Tmax).

-

Trials: 4 trials/day, 60s max duration, 15-20 min Inter-Trial Interval (ITI).

-

Start Positions: Randomized (N, S, E, W) but never the quadrant containing the platform.

-

Procedure:

-

Gently lower animal into water facing the wall.

-

Tracking starts automatically (e.g., AnyMaze/EthoVision).

-

If platform is not found in 60s, guide animal to it and allow 15s stay (consolidation).

-

Phase C: Probe Trial (Retrieval) - Day 6

-

Protocol: Platform removed. Animal swims for 60s.

-

Primary Endpoint: % Time in Target Quadrant.

-

Secondary Endpoint: Platform Crossings (Phantom).

Data Interpretation & Troubleshooting

| Observation | Likely Cause | Solution |

| Thigmotaxis (Wall hugging) | High anxiety or cold water | Check temp; Habituate to room; Use anxiolytic control. |

| Floating | Learned helplessness or fatigue | Reduce trial duration; Check for sedation side-effects. |

| No Learning in Vehicle | Poor visual cues | Increase contrast and size of extra-maze cues. |

Protocol 2: Recognition Memory (Novel Object Recognition)

Domain: Perirhinal cortex (familiarity) and Hippocampus (recollection). Critical Variable: The "20-Second Rule" and Object Bias.

The Setup

-

Arena: 40x40cm open field. Matte finish to prevent reflections.

-

Lighting: Dim lighting (~20 lux) is mandatory . Bright light induces anxiety, masking cognitive performance [2].

-

Objects: Must be distinct in shape and texture but equal in volume and "climbability" (e.g., Lego tower vs. Glass bottle).

-

Validation: Run a "No-Drug" preference test. If animals spend >60% time with Object A over Object B naturally, the pair is invalid.

-

Step-by-Step Methodology

Day 1: Habituation

-

Allow free exploration of the empty arena for 10 min.

Day 2: Training (Familiarization)

-

Place two identical objects (A + A) in the arena.

-

Allow exploration for 10 min.

-

Exclusion Criterion: If total exploration time (Object A + Object A) < 20 seconds, exclude the animal. Low exploration indicates high anxiety or motor apathy [3].

Day 2: Testing (Retention)

-

Inter-Trial Interval (ITI): 1 hour (Short-term memory) or 24 hours (Long-term memory).

-

Place one Familiar object (A) and one Novel object (B).

-

Protocol: 5 min exploration.

-

Scoring: "Exploration" = Nose directed at object within 2cm.[3] Climbing/sitting on object does not count.

Analysis: The Discrimination Index (DI)

The DI is the only robust metric for this test.

-

Range: -1 to +1.

-

Target: Vehicle treated animals usually score ~0.2 - 0.3. Effective enhancers should push DI > 0.5.

-

Zero Score: Indicates chance performance (amnesia).

Protocol 3: Executive Function (Attentional Set-Shifting)

Domain: Prefrontal Cortex (PFC) – specifically cognitive flexibility. Relevance: Highly translational to the Wisconsin Card Sorting Test (WCST) in humans.

The Logic: ID/ED Shift

The core of this test is the Extra-Dimensional (ED) Shift , where the animal must inhibit a previously learned rule (e.g., "Dig in the pot with the scent") and switch to a new dimension (e.g., "Dig in the pot with the specific texture").

Figure 2: The progression of cognitive demand.[4][5] The ED Shift (Step 4) is the primary endpoint for PFC-enhancing drugs.

Protocol Summary (Digging Variant)

-

Apparatus: Standard rat cage with a divider. Two digging bowls.

-

Media: Sawdust, beads, velvet, sandpaper.

-

Odors: Thyme, paprika, cumin (mixed into media).

-

Endpoint: Trials to Criterion (6 consecutive correct digs).

-

Enhancement Signal: A significant reduction in trials to criterion specifically during the ED Shift phase, without altering Simple Discrimination performance [4].

References

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848–858. Link

-

Leger, M., et al. (2013). Object recognition test in mice. Nature Protocols, 8(12), 2531–2537. Link

-

Ennaceur, A. (2010). One-trial object recognition in rats and mice: methodological and theoretical issues. Behavioural Brain Research, 215(2), 244-254. Link

-

Birrell, J. M., & Brown, V. J. (2000). Medial frontal cortex mediates perceptual attentional set shifting in the rat. Journal of Neuroscience, 20(11), 4320-4324. Link

-

Young, J. W., et al. (2009). The 5-choice continuous performance test: evidence for a translational test of vigilance for mice. PLoS One, 4(1), e4227. Link

Sources

- 1. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 2. jove.com [jove.com]

- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive framework for statistical testing of brain dynamics [arxiv.org]

- 5. Assessment of cognitive safety in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of Antiseizure Agents via 2,5-Dioxopyrrolidine Scaffolds

[1][2]

Abstract & Rationale

The 2,5-dioxopyrrolidine (succinimide) ring system represents a privileged scaffold in antiepileptic drug (AED) discovery. Historically validated by Ethosuximide (the gold standard for absence seizures), this core structure exhibits a unique ability to modulate voltage-gated ion channels (VGSCs and VGCCs) and GABAergic transmission depending on its substitution pattern.

This application note provides a comprehensive workflow for developing next-generation antiseizure agents. It moves beyond simple analogs, focusing on N-Mannich bases and hybrid molecules (e.g., aryl-piperazine linkers) which have demonstrated superior lipophilicity and blood-brain barrier (BBB) permeability compared to legacy compounds.

Chemical Development: Synthesis of N-Mannich Bases

The primary challenge with unsubstituted succinimides is poor lipophilicity. The introduction of an N-Mannich base (aminomethylation) serves as a prodrug strategy or an active pharmacophore modification to enhance bioavailability.

Mechanism of Synthesis

The synthesis proceeds in two stages:[1]

-

Cyclization: Formation of the 2,5-dioxopyrrolidine ring from substituted succinic acid.

-

Mannich Reaction: Aminomethylation at the imide nitrogen using formaldehyde and a secondary amine.

DOT Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis from acid precursors to lipophilic N-Mannich bases.

Protocol 1: Synthesis of N-Substituted 2,5-Dioxopyrrolidines

Objective: Synthesize N-[(4-phenylpiperazin-1-yl)methyl]-3-methyl-pyrrolidine-2,5-dione.

Reagents:

-

Methylsuccinic acid (10 mmol)

-

25% Ammonia solution (excess)

-

Formaldehyde (37% solution)

-

1-Phenylpiperazine (10 mmol)

-

Ethanol (96%)

Procedure:

-

Imide Formation (Fusion Method):

-

Dissolve methylsuccinic acid in excess 25% ammonia water. Evaporate to dryness to obtain the diammonium salt.

-

Transfer the dry residue to a round-bottom flask. Heat in a sand bath at 180–200°C for 1–2 hours.

-

Validation: Monitor water evolution. The residue will solidify upon cooling. Recrystallize from ethanol.

-

Checkpoint: Verify structure via IR (Imide carbonyl peaks at ~1700 and ~1770 cm⁻¹).

-

-

Mannich Reaction:

-

Dissolve the obtained 3-methyl-pyrrolidine-2,5-dione (10 mmol) in ethanol (20 mL).

-

Add 37% formaldehyde (1.1 eq) and 1-phenylpiperazine (1.1 eq).

-

Stir at room temperature for 24 hours. (Note: Mild heating to 40°C may accelerate kinetics for bulky amines).

-

Precipitate the product by cooling or adding diethyl ether.

-

Filter, wash with ether, and recrystallize from ethanol.

-

Quality Control:

-

TLC: Silica gel (CHCl₃:MeOH 9:1).

-

¹H NMR: Confirm the disappearance of the imide N-H signal and appearance of the methylene bridge (-N-CH₂-N-) singlet around 4.5–5.0 ppm.

Pharmacological Evaluation: The ETS Pipeline

Following the standards of the NIH Epilepsy Therapy Screening Program (ETSP) (formerly ASP), compounds must be evaluated for both efficacy (seizure protection) and neurotoxicity (motor impairment).

DOT Visualization: Screening Decision Tree

Figure 2: The ETSP-aligned screening workflow for identifying active antiseizure agents.

Protocol 2: Acute Seizure Models (Mice)

Animals: Male albino Swiss mice (20–25 g). Vehicle: Polyethylene glycol 400 (PEG 400) or 0.5% methylcellulose. Route: Intraperitoneal (i.p.).[2]

A. Maximal Electroshock Seizure (MES) Test

Mechanistic Insight: Detects agents that prevent seizure spread (sodium channel blockade).[3]

-

Preparation: Apply corneal electrodes to the mouse eyes (use electrolyte gel).

-

Stimulation: Deliver an electrical stimulus: 50 mA, 60 Hz, 0.2 s duration .

-

Endpoint: The abolition of the tonic hindlimb extension (hind limbs stretching 180° to the plane of the body) indicates protection.

-

Timing: Test at 0.5 h and 4 h post-administration to assess duration of action.

B. Subcutaneous Pentylenetetrazol (scPTZ) Test

Mechanistic Insight: Detects agents that elevate seizure threshold (GABAergic or T-type Ca2+ modulators).

-

Induction: Inject Pentylenetetrazol (PTZ) at 85 mg/kg subcutaneously into the loose fold of skin on the neck.

-

Observation: Place mouse in a plexiglass cage for 30 minutes.

-

Endpoint: Absence of a clonic seizure (defined as a seizure lasting >3 seconds) indicates protection.

Protocol 3: Neurotoxicity (Rotarod Test)

Objective: Differentiate between true antiseizure efficacy and sedation/muscle relaxation.

-

Training: Train mice to maintain balance on a rotating rod (diameter 3 cm, 6 rpm) for 3 minutes the day before testing.

-

Testing: Place treated mice on the rod.

-

Failure: Inability to maintain equilibrium for 1 minute is recorded as a neurological deficit.

Data Analysis & SAR Optimization

Quantitative Metrics

For active compounds, determine the median effective dose (ED₅₀) and toxic dose (TD₅₀) using Litchfield and Wilcoxon log-probit analysis.

| Metric | Formula | Significance |

| ED₅₀ | Dose protecting 50% of animals | Lower is better (higher potency). |

| TD₅₀ | Dose impairing 50% of animals | Higher is better (lower toxicity). |

| PI | Protective Index (TD₅₀ / ED₅₀) | > 1.0 is required; > 5.0 is ideal. |

Structure-Activity Relationship (SAR) Rules

Based on recent studies of dioxopyrrolidines:

-

C3 Substitution: A hydrophobic group (e.g., phenyl, alkyl) at the C3 position of the succinimide ring is critical for binding affinity.

-

N-Substitution:

-

Small alkyl groups (Methyl/Ethyl)

Good for absence seizures (Ethosuximide-like). -

Aryl-piperazine Mannich bases

Broad-spectrum activity (MES + scPTZ active) due to multi-target engagement (Na+ channels + 5-HT receptors).

-

-

Lipophilicity: An ideal LogP between 1.5 and 2.5 correlates with optimal BBB penetration.

Mechanism of Action (MoA)

While Ethosuximide primarily blocks T-type Calcium channels (Cav3.x), the N-Mannich base derivatives often exhibit a shift in mechanism toward Voltage-Gated Sodium Channels (VGSC) .

-

MES Active Compounds: Likely bind to the inactivated state of Na+ channels, preventing high-frequency repetitive firing.

-

scPTZ Active Compounds: Likely enhance GABA-A receptor currents or block T-type Ca2+ channels.

Self-Validation Step: If a compound is active in MES but fails scPTZ, it is likely a pure Na+ channel blocker (Phenytoin-like). If active in both, it possesses a mixed mechanism, highly desirable for pharmacoresistant epilepsy.

References

-

Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from pyrrolidine-2,5-dione. Bioorganic & Medicinal Chemistry.[1][4][2][5][6][7] Link

-

Obniska, J., et al. (2021). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones. International Journal of Molecular Sciences.[1] Link

-

NIH/NINDS. (2023). Epilepsy Therapy Screening Program (ETSP) Protocols.[8][9] National Institute of Neurological Disorders and Stroke.[8][9][10][11] Link

-

Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research.[8][9][10] Link

-

Ryckmans, T., et al. (2009). Rapid assessment of drug metabolism and pharmacokinetics in drug discovery. Drug Discovery Today. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ninds.nih.gov [ninds.nih.gov]

- 9. Epilepsy Therapy Screening Program (ETSP) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 10. The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Piracetam & Derivative Synthesis

The following technical guide serves as a specialized Support Center for researchers optimizing the synthesis of 2-oxo-1-pyrrolidineacetamide (Piracetam) and its chiral derivative, (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam).

Status: Online | Tier: Level 3 (Process Optimization) Audience: Process Chemists, medicinal Chemists, Scale-up Engineers

Welcome to the Advanced Optimization Hub. This guide addresses the root causes of yield attrition in the pyrrolidone-to-acetamide pathway. We move beyond standard recipes to troubleshoot the mechanistic failures that occur during alkylation, ammonolysis, and chiral resolution.

🟢 Module 1: Core Synthesis Optimization (Piracetam)

Workflow Context: The industrial standard involves the N-alkylation of 2-pyrrolidone followed by ammonolysis.[1] Primary Failure Point: Moisture sensitivity during the metallation step and incomplete conversion during ammonolysis.

📉 Troubleshooting Guide: Step 1 - N-Alkylation

User Query: My yield for the intermediate ethyl 2-oxo-1-pyrrolidineacetate is stuck below 70%. TLC shows unreacted pyrrolidone.[1]

Root Cause Analysis: The formation of the sodium salt of 2-pyrrolidone is an equilibrium process. If the methanol (solvent for NaOMe) is not removed completely before adding the alkylating agent (ethyl chloroacetate), the methoxide ion will compete with the pyrrolidone anion, causing side reactions (transesterification) and regenerating the starting material.

Corrective Protocol:

-

Metallation: React 2-pyrrolidone with Sodium Methoxide (NaOMe) in methanol.

-

Critical Azeotrope Step: You must strip the methanol completely.[1] Do not rely on simple vacuum distillation.[1] Add Toluene and perform an azeotropic distillation until the head temperature reaches 110°C. This ensures the reaction mass is anhydrous.[1]

-

Alkylation: Add ethyl chloroacetate dropwise only after the mass is cooled to 20-30°C. High-temperature addition leads to O-alkylation (impurity) rather than the desired N-alkylation.[1]

Data Table: Solvent Effects on N-Alkylation Yield

| Solvent System | Catalyst/Base | Yield (%) | Primary Side Product |

| Methanol (No strip) | NaOMe | 45-55% | Methyl chloroacetate (Transesterification) |

| Toluene (Azeotrope) | NaOMe | 85-92% | Minimal (<2% O-alkylated product) |

| DMF | NaH | 75-80% | Mineral oil contamination; difficult workup |

| Acetonitrile | K2CO3 | 60-65% | Slow kinetics; incomplete reaction |

📉 Troubleshooting Guide: Step 2 - Ammonolysis

User Query: The conversion of the ester to the amide (Piracetam) is slow, and I see hydrolysis back to the acid.

Root Cause Analysis: Ammonolysis is reversible.[1] If water is present, hydroxide ions (generated from ammonia + water) are better nucleophiles than ammonia, leading to the carboxylic acid derivative (2-oxo-1-pyrrolidineacetic acid), which is water-soluble and lost during aqueous workup.[1]

Corrective Protocol:

-

Saturation: Do not use aqueous ammonia.[1] Use Methanol saturated with Ammonia gas (NH3) at 0-5°C.[1]

-

Pressure: Conduct the reaction in a sealed vessel (autoclave) at 50-65°C. The elevated pressure drives the equilibrium toward the amide.

-

Filtration: "Hot filtration" is a myth here.[1] Cool the reaction mass to <10°C before filtration to maximize crystallization yield.

🔵 Module 2: Chiral Precision (Levetiracetam)

Workflow Context: Synthesis of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide requires strict stereochemical control.[1] Primary Failure Point: Racemization during the cyclization of (S)-2-aminobutyramide.[1]

📉 Troubleshooting Guide: Asymmetric Cyclization

User Query: I am synthesizing Levetiracetam from (S)-2-aminobutyramide and 4-chlorobutyryl chloride. The enantiomeric excess (ee) drops from 99% to 85% during the reaction.

Root Cause Analysis: The use of strong bases (like NaH or KOH) or high temperatures during the ring closure promotes proton abstraction at the chiral center (alpha to the amide), leading to racemization.

Corrective Protocol:

-

Base Selection: Switch to a milder, inorganic base like Potassium Carbonate (K2CO3) or Sodium Bicarbonate .[1] These are sufficient to neutralize the HCl formed but too weak to deprotonate the chiral alpha-carbon.[1]

-

Phase Transfer Catalysis (PTC): Use Tetrabutylammonium bromide (TBAB) in a biphasic system (Toluene/Solid Base).[1] This allows the reaction to proceed at lower temperatures (20-40°C), preserving chirality.[1]

-

Chiral Integrity Check: If using the resolution route (starting from racemic etiracetam), ensure the resolution agent (typically tartaric acid derivatives) is added slowly in a specific solvent ratio (e.g., Acetone/Methanol 9:1) to prevent kinetic trapping of the wrong enantiomer.

🟠 Module 3: Purification & Isolation

User Query: My final product is off-white/yellow and has a melting point depression of 2-3°C.

Root Cause Analysis: The yellow color typically comes from oligomerized pyrrolidone byproducts or trace iodine if iodide catalysts were used.[1]

Corrective Protocol:

-

Activated Carbon Polish: Dissolve crude product in water (1:1 w/v), treat with 5% activated carbon at 60°C for 30 mins, and filter hot.[1]

-

Recrystallization Solvent:

📊 Visualization: Synthetic Logic & Troubleshooting

Diagram 1: Optimized Reaction Workflow & Decision Nodes

This diagram outlines the critical decision points where yield is won or lost.

Caption: Critical Control Points (CCP) in the synthesis of Piracetam derivatives. Yellow diamonds indicate "Go/No-Go" quality gates.[1]

📚 References

-

Industrial Synthesis of Piracetam:

-

Levetiracetam Process Optimization:

-

Green Chemistry Approaches:

-

Side Reaction Mechanisms:

Sources

Technical Support Center: NMR of Substituted Pyrrolidinones

This guide functions as a specialized Technical Support Center for researchers analyzing substituted pyrrolidinones via NMR. It is structured to address specific "tickets" or common failure modes encountered in the lab.

Status: Operational | Tier: 3 (Advanced Spectroscopy)

Introduction: The Pyrrolidinone Scaffold

Substituted pyrrolidinones (

-

Ring Puckering: The 5-membered ring is rarely planar, adopting "envelope" or "twist" conformations that distort coupling constants.

-

Amide Resonance: The

bond character creates rotameric populations that complicate spectra. -

Chiral Centers: Substituents at C3, C4, or C5 create diastereotopic protons, increasing spectral crowding.

Module 1: The "Disappearing" Amide Proton

Issue: The proton attached to the nitrogen (N-H) is broad, integral is low, or the signal is missing entirely.

Technical Analysis

The amide proton in pyrrolidinones is subject to two relaxation mechanisms that cause line broadening:

-

Chemical Exchange: The acidic N-H proton exchanges with trace water in the solvent. Intermediate exchange rates broaden the peak into the baseline.

-

Quadrupolar Relaxation: Nitrogen-14 (

N, >99% abundance) is a quadrupolar nucleus (

Troubleshooting Protocol

Step 1: Solvent Selection

Switch from

Step 2: The

-

Acquire a standard

H spectrum in -

Add 1–2 drops of

directly to the NMR tube. -

Shake vigorously for 30 seconds.

-

Re-acquire the spectrum.

-

Result: The N-H signal will disappear (or diminish significantly) as H is replaced by D (NMR silent). A new HOD peak will appear/grow around 4.8 ppm.

-

Visualization: N-H Signal Decision Tree

Caption: Logic flow for identifying and improving amide proton resolution.

Module 2: Stereochemical Ambiguity (Cis vs. Trans)

Issue: Cannot determine if substituents on the ring are Cis or Trans relative to each other.

Technical Analysis

In 6-membered rings (cyclohexanes),

-

Trend: In rigid 5-membered rings,

is typically larger (6–10 Hz) than -

Reliability: Due to ring flexibility ("envelope flipping"),

-coupling alone is risky.

Troubleshooting Protocol

The Gold Standard: 1D NOE Difference Do not rely solely on coupling constants. Use the Nuclear Overhauser Effect (NOE) to prove spatial proximity.[2]

-

Sample Prep: Degas the sample (bubbling

for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals. -

Experiment: Irradiate the signal of Substituent A.

-

Analysis:

-

If Substituent B shows a positive enhancement (peak grows), they are spatially close (<5 Å)

Cis . -

If no enhancement is seen, they are likely distant

Trans .

-

Data Table: Typical Parameters for 2-Pyrrolidinone Ring

| Position | Chemical Shift ( | Multiplicity | Typical Coupling ( |

| NH | 6.0 - 8.5 | Broad Singlet | - |

| H-3 ( | 2.1 - 2.4 | Triplet/Multiplet | |

| H-4 ( | 1.9 - 2.2 | Multiplet | |

| H-5 ( | 3.2 - 3.6 | Triplet | |

| C=O (C2) | ~175 - 178 | Singlet ( | - |

Visualization: Stereochemistry Determination

Caption: Workflow prioritizing NOE over J-coupling for definitive stereochemical assignment.

Module 3: Rotameric Complications

Issue: The spectrum appears to have "double" peaks for every signal (e.g., two triplets for H-5), suggesting a mixture of products, but LCMS shows a single mass.

Technical Analysis

If the pyrrolidinone nitrogen is substituted (e.g., N-Acetyl, N-Boc), the amide bond (

Troubleshooting Protocol

Variable Temperature (VT) NMR To confirm rotamers, you must speed up the rotation to coalesce the signals.

-

Setup: Prepare sample in a high-boiling solvent (e.g.,

, bp 189°C). -

Acquisition:

-

Run spectrum at 25°C (Reference).

-

Increase temp to 50°C, 75°C, 100°C.

-

-

Observation:

-

As T increases, the two sets of peaks will broaden and eventually merge (coalesce) into a single, sharp set of signals.

-

Calculation: The coalescence temperature (

) allows calculation of the rotational energy barrier (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

Module 4: Impurity Profiling (Ring Opening)

Issue: New peaks appearing ~2.2 and ~3.0 ppm that do not match the lactam.

Technical Analysis

Pyrrolidinones are susceptible to hydrolysis (ring opening) under acidic/basic conditions, forming

-

Lactam (Ring Closed): H-5 protons are deshielded (~3.4 ppm) due to the adjacent amide nitrogen.

-

Amino Acid (Ring Open): The protons adjacent to the free amine (or ammonium) shift upfield (~2.9 - 3.0 ppm). The carbonyl carbon shifts from ~175 ppm (amide) to ~178-180 ppm (acid).

Diagnostic Check:

Look for a broad singlet >10 ppm (Carboxylic Acid OH) and the upfield shift of the

References

-

Reich, H. J. (2017).[3] Structure Determination Using Spectroscopic Methods: 5-HMR-3.1 Coupling. University of Wisconsin-Madison. Link (Accessed via organicchemistrydata.org).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general chemical shifts and coupling constants).

-

Napolitano, J. G., et al. (2011).[4] On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry - A European Journal. Link

-

Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues. Journal of Molecular Biology. Link

-

ChemicalBook. (n.d.). 2-Pyrrolidinone NMR Spectrum Data. Link

Sources

side reactions in the synthesis of 4-hydroxy-pyrrolidinone derivatives

The synthesis of 4-hydroxy-pyrrolidin-2-one derivatives (often accessed via tetramic acid intermediates) is a deceptive challenge. While the scaffold appears simple, the reactivity is governed by a complex interplay of tautomerism, multiple nucleophilic sites, and stereochemical lability.

This guide addresses the specific failure modes encountered in the two primary synthetic pathways: the Lacey-Dieckmann cyclization (via Meldrum’s acid) and direct functionalization of the lactam core.

Module 1: Troubleshooting the Cyclization (Lacey-Dieckmann Route)

The most robust route to enantiopure 4-hydroxy-pyrrolidinones involves the coupling of an N-protected amino acid with Meldrum’s acid, followed by cyclization. However, this sequence is prone to three specific side reactions: racemization , decarboxylation failure , and incomplete ring closure .

Q1: My cyclization yield is low (<30%), and I see a significant amount of acyclic ester byproduct. What is stopping the ring closure?

Diagnosis: This is the "Dieckmann Stall." The cyclization of the

-

Amide Rotamers: The amide bond exists as s-cis and s-trans rotamers. Cyclization requires the s-cis conformation, which is often sterically disfavored, especially with bulky N-protecting groups (like Boc or Cbz).

-

Proton Transfer: The

-proton of the

Corrective Protocol:

-

Switch Solvents: Move from Ethanol/Reflux to Ethyl Acetate or Toluene at reflux . Non-polar solvents destabilize the open-chain conformer and favor the intramolecular hydrogen bond that pre-organizes the molecule for cyclization.

-

The "Boost" Method: If using refluxing solvent isn't enough, add a catalytic amount of DMAP (4-dimethylaminopyridine) or switch to NaH in THF . The stronger base ensures irreversible deprotonation of the amide nitrogen (if secondary), facilitating the attack.

Q2: The product is racemic (or low ee%), even though I started with L-amino acids. Where did I lose the chirality?

Diagnosis: C5-Epimerization.

The Mechanism: The stereocenter at C5 (derived from the amino acid

-

Pathway A (Activation): Over-activation of the amino acid using EDC/CDI can lead to oxazolone formation, which rapidly racemizes.

-

Pathway B (Cyclization): The tetramic acid product itself is acidic. Prolonged exposure to base at high temperatures can cause enolization extending to C5.

Corrective Protocol:

-

Base Control: Avoid inorganic bases like NaOH or KOH. Use DIPEA or NMM (N-methylmorpholine) during the coupling step.

-

Temperature Ramp: Do not reflux immediately. Stir the

-keto ester with the base at 0°C for 1 hour before slowly warming to reflux. This allows the kinetic enolate to cyclize before thermodynamic equilibration (racemization) occurs.

Module 2: The Regioselectivity War (N- vs. O-Alkylation)

Once the ring is formed, functionalizing the core is difficult because the 4-hydroxy-pyrrolidin-2-one system is an ambident nucleophile . It can react at the Nitrogen (N1), the Oxygen at C4 (O-alkylation), or even Carbon (C3).

Q3: I am trying to N-alkylate the lactam, but I keep isolating the O-alkylated imidate ether. How do I fix this?

Diagnosis: Hard/Soft Acid-Base (HSAB) Mismatch. The Science: The lactam nitrogen is a "soft" nucleophile, while the oxygen (in its enolate form) is a "hard" nucleophile.

-

O-Alkylation favors: "Hard" electrophiles (sulfates, sulfonates), polar aprotic solvents (DMF, DMSO) that strip cations away from the oxygen, and silver salts.

-

N-Alkylation favors: "Soft" electrophiles (alkyl iodides), non-polar solvents, and soft counter-ions.

Corrective Protocol (The "Soft" System):

-

Leaving Group: Switch from alkyl bromides/tosylates to Alkyl Iodides .

-

Base/Solvent: Use Cs₂CO₃ in Acetonitrile or NaH in THF . Avoid DMF if possible, as it solvates the cation and leaves the "hard" oxygen naked and reactive.

-

Temperature: Lower the temperature. O-alkylation has a higher activation energy but is often thermodynamically favored in polar solvents. React at 0°C to RT .

Q4: Conversely, I need the O-alkylated product (4-methoxy derivative), but N-methylation dominates.

Corrective Protocol (The "Hard" System):

-

The Silver Hammer: Use Ag₂CO₃ or Ag₂O with Methyl Iodide in Benzene or Toluene. The silver coordinates the iodide (leaving group) and the nitrogen, effectively blocking the N-site and forcing reaction at the oxygen.

-

Reagent Switch: Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) . This is an extremely hard electrophile that reacts almost exclusively at the oxygen.

Module 3: Visualizing the Pathways

The following diagram illustrates the critical branching points in the Lacey-Dieckmann synthesis and the competing alkylation pathways.

Caption: Critical control points in the synthesis of 4-hydroxy-pyrrolidin-2-ones. Red nodes indicate failure modes; Green nodes indicate successful intermediates.

Module 4: Stability & Analysis (The Tautomer Trap)

Q5: My NMR spectrum in CDCl₃ is a mess of broad peaks, but the Mass Spec is correct. Is my compound impure?

Diagnosis: Tautomeric Equilibration. The Science: 4-hydroxy-pyrrolidin-2-ones (and their tetramic acid precursors) exist in a dynamic equilibrium between the keto (pyrrolidine-2,4-dione) and enol (4-hydroxy-pyrrolin-2-one) forms. In non-polar solvents like CDCl₃, the exchange rate is intermediate on the NMR timescale, causing peak broadening and splitting.

Corrective Protocol:

-

Solvent Switch: Run the NMR in DMSO-d₆ or Methanol-d₄ . These polar solvents stabilize the enol form via hydrogen bonding, usually collapsing the broad signals into sharp, distinct peaks.

-

Add Acid: Adding a drop of TFA or D₂O to the NMR tube can accelerate the proton exchange, sharpening the peaks (though OH/NH signals will disappear with D₂O).

Q6: I lose my product during silica gel chromatography. It streaks or vanishes.

Diagnosis: Acidic Binding.

The Cause: The 4-hydroxy group (specifically in the enol form) is essentially a vinylogous acid (

Corrective Protocol:

-

Deactivation: Pre-treat your silica column with 1% Triethylamine in the eluent. This neutralizes the acidic sites.

-

Alternative Phase: Use Alumina (Neutral) instead of silica gel for purification.

-